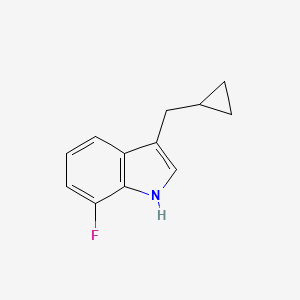
3-(Cyclopropylmethyl)-7-fluoro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyclopropylmethyl)-7-fluoro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. The presence of a cyclopropylmethyl group and a fluorine atom at specific positions on the indole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable indole precursor. This can be done using a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.
Another approach involves the use of a Suzuki-Miyaura coupling reaction In this method, a boronic acid derivative of the indole is coupled with a cyclopropylmethyl halide in the presence of a palladium catalyst and a base
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
3-(Cyclopropylmethyl)-7-fluoro-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
3-(Cyclopropylmethyl)-7-fluoro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: Potential use in drug discovery and development. Its unique structure may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: Used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-(Cyclopropylmethyl)-7-fluoro-1H-indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for specific targets, making it a valuable compound for drug discovery.
相似化合物的比较
Similar Compounds
3-(Cyclopropylmethyl)-1H-indole: Lacks the fluorine atom at the 7-position, which may affect its biological activity and chemical properties.
7-Fluoro-1H-indole: Lacks the cyclopropylmethyl group, which may result in different biological activities and chemical reactivity.
3-Methyl-7-fluoro-1H-indole: Contains a methyl group instead of a cyclopropylmethyl group, leading to differences in steric and electronic properties.
Uniqueness
3-(Cyclopropylmethyl)-7-fluoro-1H-indole is unique due to the presence of both the cyclopropylmethyl group and the fluorine atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The cyclopropylmethyl group provides steric hindrance and rigidity, while the fluorine atom enhances binding affinity and selectivity for specific molecular targets.
属性
IUPAC Name |
3-(cyclopropylmethyl)-7-fluoro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN/c13-11-3-1-2-10-9(6-8-4-5-8)7-14-12(10)11/h1-3,7-8,14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKHOZQVHYTNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CNC3=C2C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













